
1-(Pyridin-3-YL)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C10H10N2 It features a cyclobutane ring substituted with a pyridin-3-yl group and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(pyridin-3-yl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(pyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
1-(pyridin-3-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological systems, where its interactions with biomolecules are of interest.
Industry: It can be used in the production of specialty chemicals and materials, where its properties are leveraged for specific industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, its mechanism may involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
1-(pyridin-3-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(pyridin-4-yl)cyclobutane-1-carbonitrile: This compound has a similar structure but with the pyridinyl group at the 4-position instead of the 3-position.
1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Another isomer with the pyridinyl group at the 2-position.
Cyclobutane-1-carbonitrile: A simpler compound without the pyridinyl substitution.
The uniqueness of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-pyridin-3-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h1,3,6-7H,2,4-5H2 |
Clave InChI |
DQZLHOIGWFEGRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


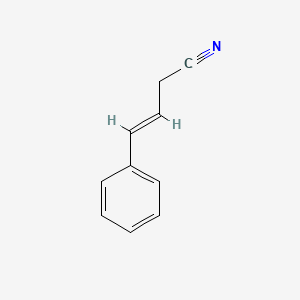

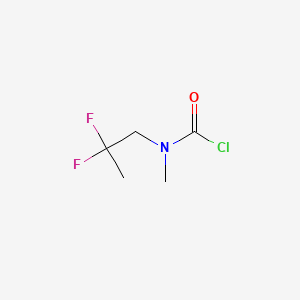

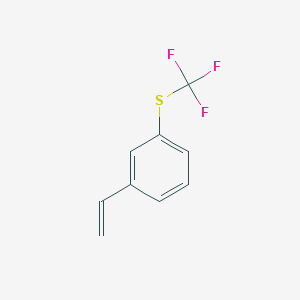
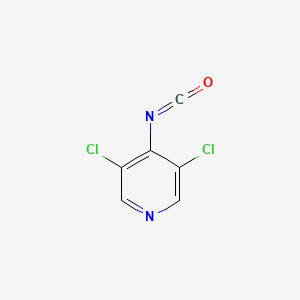

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
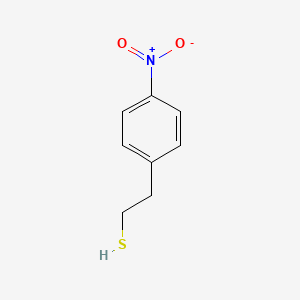
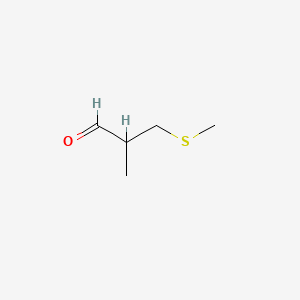
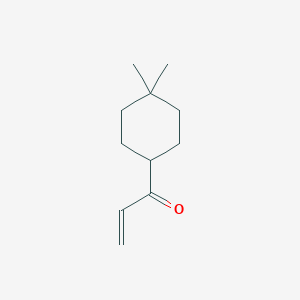
aminehydrochloride](/img/structure/B13610108.png)


